molecular formula C15H20N2O2S B2884825 (Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 868370-27-8

(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide

Cat. No. B2884825
CAS RN: 868370-27-8
M. Wt: 292.4
InChI Key: MYFZGPONRMOZNJ-NXVVXOECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide, also known as BM-1197, is a synthetic compound that has been the focus of scientific research due to its potential use as a pharmacological tool. It belongs to the family of benzothiazole derivatives and is an isobutyramide derivative. BM-1197 has shown promising results in various scientific studies and has the potential to be used in the development of new drugs.

Mechanism of Action

The mechanism of action of (Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is not fully understood. However, it has been suggested that it works by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. (Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide has also been shown to induce apoptosis, which is a process of programmed cell death that is important in the prevention of cancer.
Biochemical and Physiological Effects:
(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosine kinases and proteases. (Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. In addition, (Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide has been shown to affect the expression of various genes that are involved in the regulation of cell growth and proliferation.

Advantages and Limitations for Lab Experiments

(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it ideal for use in high-throughput screening assays. (Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is also stable and has a long shelf life, which makes it easy to store and transport. However, (Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous solutions. In addition, the mechanism of action of (Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the research on (Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide. One direction is to further investigate the mechanism of action of (Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide. This will help to understand how the compound works and to identify potential targets for drug development. Another direction is to investigate the pharmacokinetics and pharmacodynamics of (Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide. This will help to determine the optimal dosage and administration route for the compound. Additionally, (Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide can be further modified to improve its efficacy and reduce its toxicity. Finally, (Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide can be tested in animal models to determine its safety and efficacy in vivo.

Synthesis Methods

The synthesis of (Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide involves the reaction of 3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-amine and isobutyryl chloride in the presence of a base. The reaction yields (Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide in good yields and high purity. The synthesis method of (Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide has been optimized to ensure the reproducibility of the compound.

Scientific Research Applications

(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide has been extensively studied for its potential use in the development of new drugs. It has been shown to have anticancer, antiviral, and antibacterial activity. (Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide has been tested against various cancer cell lines, including breast cancer, melanoma, and lung cancer, and has shown promising results. It has also been tested against the herpes simplex virus and has shown antiviral activity.

properties

IUPAC Name

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-6-17-12-11(19-5)8-7-10(4)13(12)20-15(17)16-14(18)9(2)3/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFZGPONRMOZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)C(C)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide

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